Amydricaine

Description

Amydricaine Hydrochloride (CAS 631-38-9) is an organic compound with the molecular formula C₁₃H₂₁ClN₂O₂ and a molecular weight of 314.85 g/mol . Further details regarding its synthesis, mechanism of action, or historical usage are absent in the reviewed literature, highlighting a gap in accessible research.

Properties

CAS No. |

963-07-5 |

|---|---|

Molecular Formula |

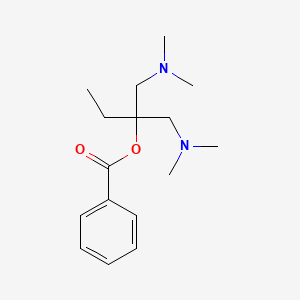

C16H26N2O2 |

Molecular Weight |

278.39 g/mol |

IUPAC Name |

[1-(dimethylamino)-2-[(dimethylamino)methyl]butan-2-yl] benzoate |

InChI |

InChI=1S/C16H26N2O2/c1-6-16(12-17(2)3,13-18(4)5)20-15(19)14-10-8-7-9-11-14/h7-11H,6,12-13H2,1-5H3 |

InChI Key |

VEXNFKCQMGMBBJ-UHFFFAOYSA-N |

SMILES |

CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1 |

Appearance |

Solid powder |

Other CAS No. |

963-07-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alypin, Amydricaine, Amydrikain, Benzopropyl, Dimethylaminostovaine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Amydricaine’s properties, two structurally analogous hydrochlorides were selected for comparison: 2-Anhydrotramadol Hydrochloride (CAS 66170-31-8) and Aprindine Hydrochloride (CAS 33237-74-0). These compounds share the hydrochloride salt formulation, a common feature in pharmaceuticals to enhance solubility and bioavailability .

Physicochemical Properties

The table below summarizes key physicochemical parameters:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance |

|---|---|---|---|---|

| This compound Hydrochloride | 631-38-9 | C₁₃H₂₁ClN₂O₂ | 314.85 | White solid |

| 2-Anhydrotramadol HCl | 66170-31-8 | C₁₅H₂₄ClNO·HCl | 358.34* | White to off-white |

| Aprindine Hydrochloride | 33237-74-0 | C₂₂H₃₀N₂·HCl | 358.46 | White solid |

*Calculated based on molecular formula.

Key Observations:

- Molecular Weight: this compound has the lowest molecular weight (314.85 g/mol), while Aprindine HCl and 2-Anhydrotramadol HCl are heavier (~358 g/mol), likely due to extended alkyl or aromatic chains.

- Aprindine HCl contains a bicyclic amine structure, characteristic of class Ib antiarrhythmic agents, which block sodium channels . this compound’s structure remains ambiguous, but its formula (C₁₃H₂₁ClN₂O₂) implies a mid-sized molecule with amine and ester/carbamate functional groups.

Functional and Application Differences

- 2-Anhydrotramadol HCl: Likely retains analgesic properties akin to tramadol but with altered metabolic stability due to structural modifications .

- Aprindine HCl: Used clinically to treat ventricular arrhythmias, demonstrating the significance of hydrochloride salts in enhancing drug dissolution for rapid action .

Research Findings and Limitations

- Data Gaps: The provided evidence lacks critical pharmacological parameters (e.g., IC₅₀, solubility, toxicity) for this compound, hindering a robust comparison .

- Structural Ambiguities: Discrepancies in this compound’s molecular formula (e.g., unclear notation in ) necessitate further validation via spectral data (NMR, MS) or crystallographic studies .

- Comparative Bioactivity: Without experimental data, inferences about this compound’s efficacy or safety relative to its analogs remain speculative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.